![molecular formula C10H22S3 B14615089 Propane, 1,1',1''-[methylidynetris(thio)]tris- CAS No. 59969-91-4](/img/structure/B14615089.png)
Propane, 1,1',1''-[methylidynetris(thio)]tris-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, 1,1’,1’'-[methylidynetris(thio)]tris-: is an organic compound with the molecular formula C10H22S3 It is characterized by the presence of three thioether groups attached to a central propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Propane, 1,1’,1’'-[methylidynetris(thio)]tris- typically involves the reaction of propane derivatives with thiol compounds under controlled conditions. One common method is the reaction of 1,1,1-tris(hydroxymethyl)propane with thiol reagents in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Propane, 1,1’,1’'-[methylidynetris(thio)]tris- undergoes various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur species.
Substitution: The thioether groups can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted thioethers.
Applications De Recherche Scientifique
Chemistry: In chemistry, Propane, 1,1’,1’'-[methylidynetris(thio)]tris- is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medical research, this compound is studied for its potential as a drug delivery agent. The thioether groups can be modified to attach therapeutic molecules, allowing for targeted delivery to specific cells or tissues.
Industry: In industrial applications, Propane, 1,1’,1’'-[methylidynetris(thio)]tris- is used as a stabilizer in polymer production. Its ability to interact with various polymer chains helps improve the mechanical properties and stability of the final product.
Mécanisme D'action
The mechanism of action of Propane, 1,1’,1’'-[methylidynetris(thio)]tris- involves its interaction with molecular targets through its thioether groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved may include the formation of disulfide bonds or other sulfur-containing linkages.
Comparaison Avec Des Composés Similaires
- Propane, 1,1,1-tris(methylthio)-
- 1-Propene, 3,3’,3’'-[methylidynetris(oxy)]tris-
Comparison: Propane, 1,1’,1’‘-[methylidynetris(thio)]tris- is unique due to the presence of three thioether groups, which provide distinct chemical reactivity compared to similar compounds. For example, Propane, 1,1,1-tris(methylthio)- has three methylthio groups, which may result in different reactivity and applications. The presence of thioether groups in Propane, 1,1’,1’'-[methylidynetris(thio)]tris- allows for more versatile chemical modifications and interactions.
Propriétés
Numéro CAS |
59969-91-4 |
|---|---|
Formule moléculaire |
C10H22S3 |
Poids moléculaire |
238.5 g/mol |
Nom IUPAC |
1-[bis(propylsulfanyl)methylsulfanyl]propane |
InChI |
InChI=1S/C10H22S3/c1-4-7-11-10(12-8-5-2)13-9-6-3/h10H,4-9H2,1-3H3 |
Clé InChI |
LGJCQHBAMDVMHA-UHFFFAOYSA-N |
SMILES canonique |
CCCSC(SCCC)SCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea](/img/structure/B14615007.png)
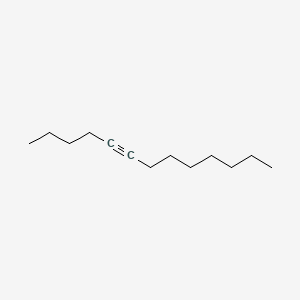
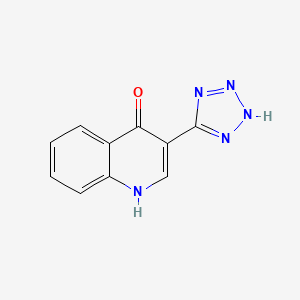
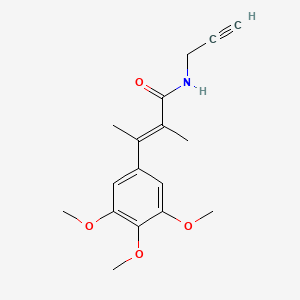
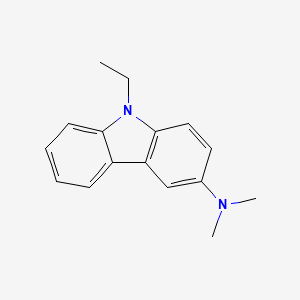
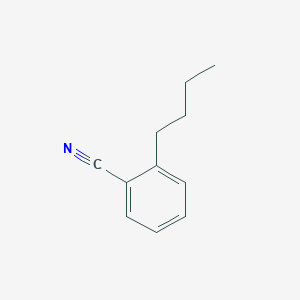
![2-Methoxy-3-[(1R)-3-oxo-1-phenylbutyl]-4H-1-benzopyran-4-one](/img/structure/B14615028.png)
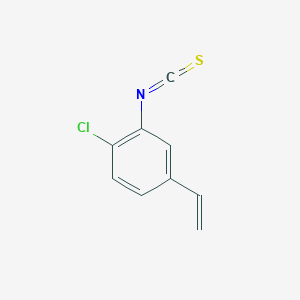
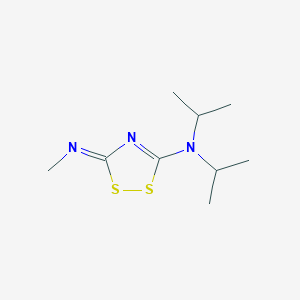
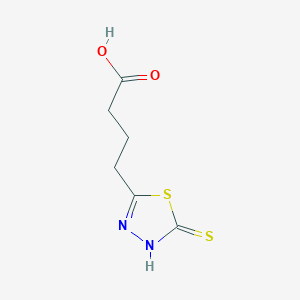
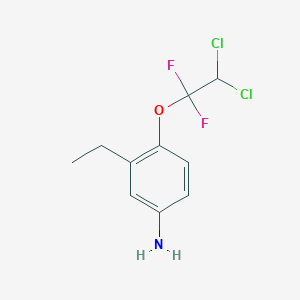
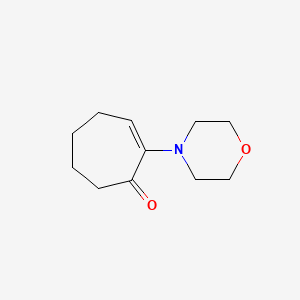
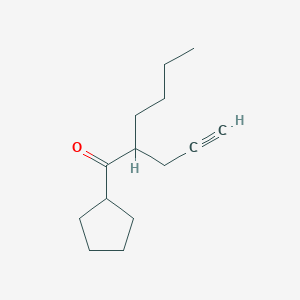
![Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14615098.png)
